molecular formula C7H3ClFNS B136207 2-Chloro-7-fluorobenzo[d]thiazole CAS No. 154327-28-3

2-Chloro-7-fluorobenzo[d]thiazole

Cat. No. B136207
M. Wt: 187.62 g/mol
InChI Key: GQPCQNLKLWGDIX-UHFFFAOYSA-N
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Description

2-Chloro-7-fluorobenzo[d]thiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of chlorine and fluorine substituents on the benzothiazole core can significantly influence the electronic properties and reactivity of the molecule, making it a valuable intermediate for various chemical and pharmaceutical applications .

Synthesis Analysis

The synthesis of fluorinated benzothiazoles, such as 2-Chloro-7-fluorobenzo[d]thiazole, can be achieved through different synthetic routes. One approach involves the Jacobsen cyclization of precursor thiobenzanilides, which can lead to mixtures of regioisomeric fluorobenzothiazoles . Another method utilizes Pd-catalyzed direct ortho-fluorination of 2-arylbenzo[d]thiazoles with electrophilic fluoride sources, providing a practical route to synthesize valuable fluorinated products . Additionally, the synthesis of related compounds can involve Suzuki-Miyaura coupling and subsequent C-H activation reactions .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including those with fluorine and chlorine substituents, can be elucidated using X-ray crystallography. These compounds often crystallize in various space groups, and the dihedral angles between the thiazole core and adjacent benzene rings can vary, affecting their electronic and photophysical properties .

Chemical Reactions Analysis

Benzothiazoles, including 2-Chloro-7-fluorobenzo[d]thiazole, can undergo various chemical reactions due to the presence of reactive sites on the molecule. The fluorine and chlorine substituents can participate in nucleophilic substitution reactions, and the heterocyclic core can engage in electrophilic aromatic substitution, coupling reactions, and cyclization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-7-fluorobenzo[d]thiazole and its derivatives are influenced by the nature of the substituents and the molecular structure. These compounds exhibit a range of absorption and emission properties in the ultraviolet-visible region, which can be attributed to electronic transitions within the molecule . The electrochemical activity is also notable, with some compounds demonstrating high luminescence quantum yields and excellent thermal stability . The presence of halogen substituents can enhance the cytotoxicity of these compounds against certain cancer cell lines, indicating potential pharmaceutical applications . Additionally, the introduction of fluorine and chlorine can affect the pharmacological properties, such as anti-inflammatory and analgesic activities .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Pharmacological Evaluation : A study by Gurupadayya et al. (2008) involved the synthesis of various derivatives of 7-chloro-6-fluoro-2-arylidenylaminobenzo[1,3]thiazole. These compounds were evaluated for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities.

  • Anthelmintic Activity : A paper by Javali et al. (2010) explored the synthesis of fluoro-substituted benzothiazole derivatives for biological and pharmacological screening, including antibacterial activity.

  • Chemical Binding and Spectroscopy Studies : Research by Sun et al. (2008) focused on evaluating the binding capability of benzothiazoline-2-thione derivatives with gold through DFT calculations and FT-Raman spectroscopy.

  • Antimicrobial and Cytotoxic Studies : A study by Sumangala et al. (2012) synthesized novel 2,4-disubstituted-[1,3]-thiazole derivatives. These compounds were tested for antimicrobial activity and cytotoxicity.

  • Fluorogenic Reagent for Thiols : Imai et al. (1983) developed a new fluorogenic reagent, ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), for the detection of thiol compounds. This reagent showed superior reactivity compared to its 7-chloro analog Imai et al. (1983).

  • Synthesis and Characterization for Binding Studies : Kumar et al. (2017) synthesized and characterized a new imine-based molecule for antifungal activity and BSA binding studies Kumar et al. (2017).

Chemical Synthesis and Characterization

  • Cationic Carbene Complexes : Research by Fraser et al. (1974) involved the reaction of 2-chloro derivatives with various metals to yield cationic carbene complexes Fraser et al. (1974).

  • Synthesis of Schiff's Bases and Their Evaluation : Bannimath et al. (2010) synthesized new series of Schiff's bases from 7-chloro-6-fluoro-2-aminobenzothiazole and evaluated them for analgesic and anti-inflammatory activities Bannimath et al. (2010).

  • Analysis of Pharmaceutical Amines : Elbashir et al. (2011) discussed the use of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) as a reagent for the determination of pharmaceutical amines Elbashir et al. (2011).

  • Magnetic Single-Molecule Magnets : Langley et al. (2016) enhanced the magnetic properties of {CrLn} single-molecule magnets by substituting bridging ligands with 2-chloro-4,5-fluorobenzoate Langley et al. (2016).

  • Synthesis of Thiazolidinone Compounds : Saleh et al. (2020) synthesized thiazolidinone compounds derived from Schiff bases and evaluated their laser and biological efficacy Saleh et al. (2020).

  • Antitumor Activity of Benzothiazole Derivatives : Bolakatti et al. (2014) synthesized a series of benzothiazole derivatives and screened them for in vitro cytotoxicity against various cancer cell lines Bolakatti et al. (2014).

  • Solid-Phase Synthesis of Heterocyclic Scaffolds : Křupková et al. (2013) described the use of 4-chloro-2-fluoro-5-nitrobenzoic acid for the synthesis of various heterocyclic scaffolds Křupková et al. (2013).

  • Regioselective Intramolecular Arylthiolations : Sahoo et al. (2012) studied the intramolecular C–S bond formation in aryl thioureas using Cu(I) and Pd(II) catalysts Sahoo et al. (2012).

  • Anti-Lung Cancer Activity of Fluoro Substituted Benzo[b]pyran : Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran derivatives and tested them against human cancer cell lines Hammam et al. (2005).

  • Organolithium Reactions with Halobenzoic Acids : Gohier et al. (2003) examined the reactions of organolithium reagents with unprotected 2-halobenzoic acids Gohier et al. (2003).

  • Synthesis of Fluazolate : Hsieh et al. (2016) achieved the synthesis of fluazolate via regioselective cyclocondensation and nucleophilic substitution-cyclization strategies Hsieh et al. (2016).

  • Ortho-Lithiation of Substituted Fluoroarenes : Mongin and Schlosser (1996) investigated the deprotonation of fluoroarenes with chloro or bromo substituents Mongin and Schlosser (1996).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for “2-Chloro-7-fluorobenzo[d]thiazole” and other benzothiazole derivatives are likely to involve further exploration of their biological activities and potential applications in drug design . The development of new synthesis methods and patterns of reactivity may also be a focus of future research .

properties

IUPAC Name

2-chloro-7-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPCQNLKLWGDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-fluorobenzo[d]thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Wimmer, M Parmentier, B Riss, T Kapferer, C Ye… - …, 2018 - thieme-connect.com
Substituted benzothiazoles play an important role in medicinal chemistry due to their pharmacological properties. Their 2-substituted derivatives are often prepared from 2-…
Number of citations: 4 www.thieme-connect.com

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